molecular formula C12H8BF4I3 B6309142 Bis(4-iodophenyl)-iodonium tetrafluoroborate CAS No. 1260147-20-3

Bis(4-iodophenyl)-iodonium tetrafluoroborate

Cat. No.: B6309142
CAS No.: 1260147-20-3
M. Wt: 619.71 g/mol
InChI Key: YEVSPWLLFBKCLY-UHFFFAOYSA-N
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Description

Bis(4-iodophenyl)-iodonium tetrafluoroborate is an organoiodine compound that has gained significant attention in the field of organic chemistry. This compound is known for its unique reactivity and is often used as a reagent in various chemical reactions. Its structure consists of two 4-iodophenyl groups bonded to an iodine atom, which is further bonded to a tetrafluoroborate anion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-iodophenyl)-iodonium tetrafluoroborate typically involves the reaction of iodobenzene with iodine and a suitable oxidizing agent in the presence of tetrafluoroboric acid. One common method includes the use of hydrogen peroxide as the oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized to maximize yield and purity, often involving continuous monitoring and adjustment of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Bis(4-iodophenyl)-iodonium tetrafluoroborate undergoes various types of chemical reactions, including:

    Oxidation: It can participate in oxidation reactions where it acts as an oxidizing agent.

    Reduction: It can be reduced under specific conditions to form different products.

    Substitution: It is commonly used in substitution reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like acetonitrile or dichloromethane, often at room temperature or slightly elevated temperatures.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the product is often a new organic compound with a substituted phenyl group.

Scientific Research Applications

Bis(4-iodophenyl)-iodonium tetrafluoroborate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.

    Biology: It is employed in the modification of biomolecules, such as the iodination of proteins and nucleic acids.

    Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism by which Bis(4-iodophenyl)-iodonium tetrafluoroborate exerts its effects involves the transfer of the iodonium group to a nucleophile. This transfer is facilitated by the electrophilic nature of the iodine atom, which makes it highly reactive towards nucleophiles. The molecular targets and pathways involved in its reactions depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-iodophenyl)methanone
  • 1,1’-bis(4-iodophenyl)-[4,4’-bipyridine]-1,1’-diium tetrafluoroborate
  • 9,9-bis(4-iodophenyl)xanthene

Uniqueness

Bis(4-iodophenyl)-iodonium tetrafluoroborate is unique due to its high reactivity and versatility in various chemical reactions. Compared to similar compounds, it offers distinct advantages in terms of reaction efficiency and the ability to form a wide range of products.

Properties

IUPAC Name

bis(4-iodophenyl)iodanium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8I3.BF4/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;2-1(3,4)5/h1-8H;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEVSPWLLFBKCLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC(=CC=C1I)[I+]C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BF4I3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

619.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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